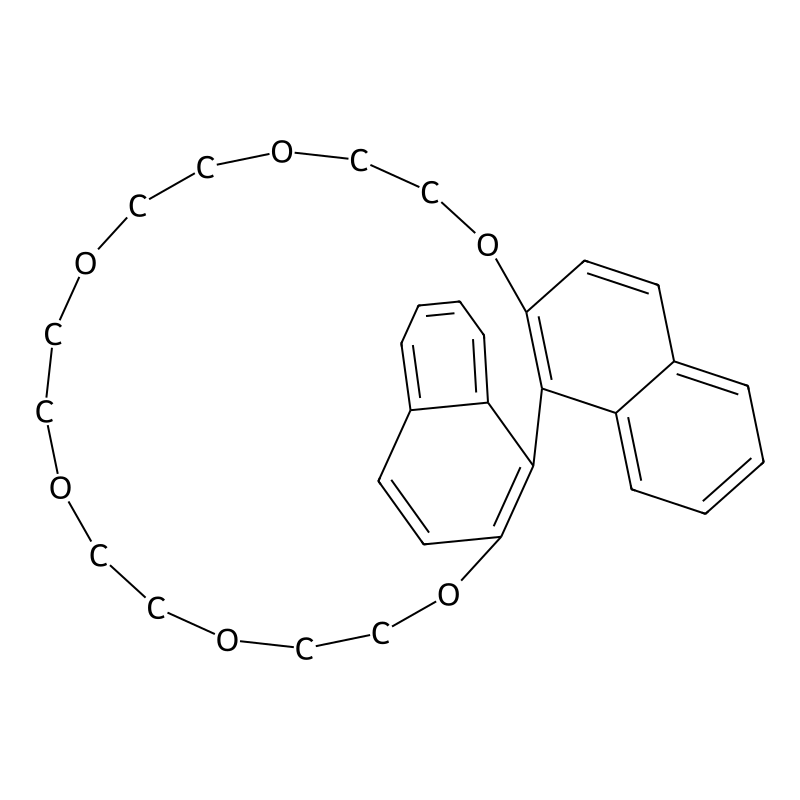Binaphthyl-20-C-6

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Binaphthyl-20-C-6 is a compound derived from binaphthyl, which consists of two naphthalene units connected by a single bond. This compound features a unique structure characterized by its chiral properties, making it significant in various chemical applications, particularly in asymmetric synthesis. The presence of the cyclohexyl group enhances its steric and electronic properties, contributing to its utility as a chiral catalyst and ligand in organic reactions.
- Asymmetric Catalysis: Serving as a chiral ligand in metal-catalyzed reactions, facilitating the formation of enantiomerically enriched products.
- Suzuki Coupling Reactions: Employed in the synthesis of other binaphthyl derivatives through cross-coupling methods with boronic acids .
- Gold-Catalyzed Reactions: Involved in reactions with enynals and alkenes, showcasing its versatility as a catalyst .
The synthesis of Binaphthyl-20-C-6 can be achieved through various methods:
- Suzuki Cross-Coupling Reaction: This method involves the reaction of 2,2'-dibromo-1,1'-binaphthalene with phenylboronic acid derivatives, yielding high yields of the desired product .
- Metal-Catalyzed Reactions: Utilizing palladium or gold catalysts can facilitate the formation of binaphthyl derivatives from simpler precursors .
- Chiral Resolution Techniques: Enantiomerically pure forms can be obtained through resolution methods involving chiral auxiliaries or chromatography.
Binaphthyl-20-C-6 finds applications in several fields:
- Asymmetric Synthesis: It is widely used as a chiral ligand in catalytic processes to produce optically active compounds.
- Material Science: Its unique properties make it suitable for developing advanced materials with specific optical or electronic characteristics.
- Pharmaceutical Chemistry: The compound's derivatives are explored for their potential therapeutic effects.
Interaction studies involving Binaphthyl-20-C-6 focus on its role as a ligand and catalyst:
- Metal Complex Formation: Research has shown that metal complexes formed with Binaphthyl-20-C-6 exhibit enhanced catalytic activity in various organic transformations .
- Chirality Transfer Mechanisms: Studies investigate how the chiral environment provided by Binaphthyl-20-C-6 influences the selectivity and efficiency of reactions.
Several compounds share structural similarities with Binaphthyl-20-C-6, each exhibiting unique properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) | Chiral diphosphine ligand | Widely used in asymmetric catalysis |
| BINOL (1,1'-bi-naphthol) | Two naphthol units linked by a single bond | Important precursor for synthesizing various ligands |
| Chiral Binaphthyl Derivatives | Various substitutions on binaphthyl structure | Tailored for specific catalytic applications |
Binaphthyl-20-C-6 stands out due to its specific structural modifications that enhance its catalytic properties and biological activity compared to these similar compounds.








